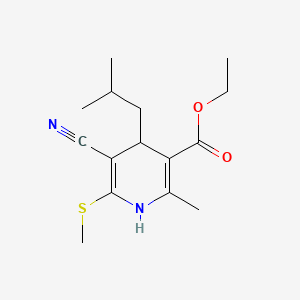![molecular formula C12H20N10O2 B14160923 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea CAS No. 55424-85-6](/img/structure/B14160923.png)
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea is a compound that features two triazole rings connected by a hexyl chain with a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea typically involves the following steps:
Formation of the Triazole Rings: The triazole rings can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Linking the Triazole Rings: The triazole rings are then linked through a hexyl chain. This can be achieved by reacting one of the triazole rings with a hexyl diisocyanate to form a urea linkage.
Final Assembly: The final step involves the coupling of the second triazole ring to the hexyl chain through a carbamoylamino linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce triazole derivatives with altered functional groups.
科学的研究の応用
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with triazole rings.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as polymers or coordination complexes.
Biological Studies: It can be used in biological assays to study the interactions of triazole-containing compounds with various biomolecules.
Industrial Applications: The compound may find use in the production of specialty chemicals or as a precursor for more complex molecules.
作用機序
The mechanism of action of 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. The urea linkage provides additional sites for hydrogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simple triazole ring that serves as a building block for more complex compounds.
1,2,4-Triazol-3-one: A triazole derivative with a carbonyl group, used in various chemical syntheses.
1,2,4-Triazol-5-thiol:
Uniqueness
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea is unique due to its dual triazole rings connected by a flexible hexyl chain with a urea linkage. This structure provides multiple sites for interaction with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
55424-85-6 |
|---|---|
分子式 |
C12H20N10O2 |
分子量 |
336.35 g/mol |
IUPAC名 |
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C12H20N10O2/c23-11(19-9-15-7-17-21-9)13-5-3-1-2-4-6-14-12(24)20-10-16-8-18-22-10/h7-8H,1-6H2,(H3,13,15,17,19,21,23)(H3,14,16,18,20,22,24) |
InChIキー |
JCAWUVQEJLEQRS-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)NC(=O)NCCCCCCNC(=O)NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


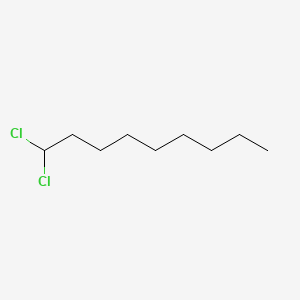


![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
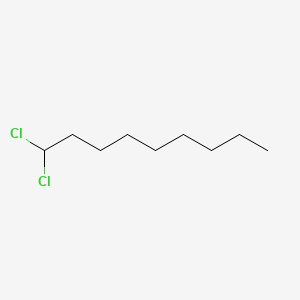
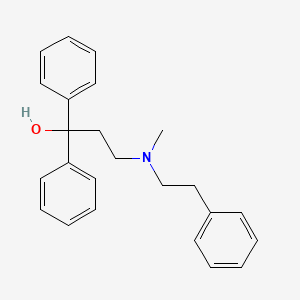
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)
![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
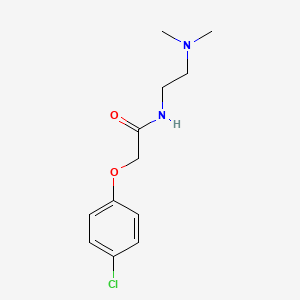
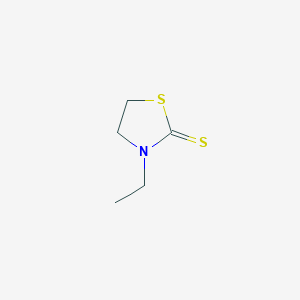
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
